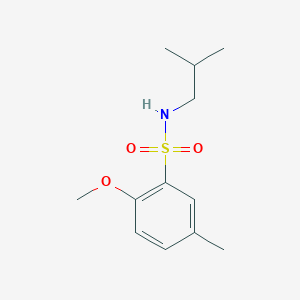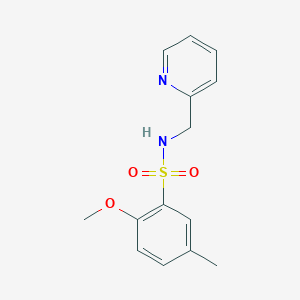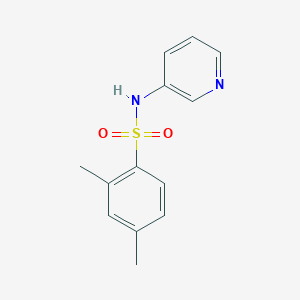
2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. In recent years, TAK-659 has gained significant attention due to its potential as a targeted therapy for cancer.
Scientific Research Applications
Photocatalytic Applications
Research has explored the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanines with benzenesulfonamide derivative substituents. These compounds exhibit photosensitizing abilities suitable for photocatalytic applications. The incorporation of benzenesulfonamide derivatives as substituents affects their photophysical and photochemical properties, making them potential candidates for photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy
Another study highlighted the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units for photodynamic therapy. These compounds demonstrate good solubility, adequate fluorescence, singlet oxygen production, and photostability. Their properties suggest that they could serve as effective photosensitizers in cancer treatment alternatives (Öncül, Öztürk, & Pişkin, 2022).
Molecular and Supramolecular Structures
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported. These studies provide insights into the hydrogen bonding patterns and π-π stacking interactions, which are crucial for understanding the compounds' structural properties (Jacobs, Chan, & O'Connor, 2013).
Synthetic Chemistry
The field of synthetic chemistry has seen the development of novel pyrrolo[2,3-d]pyrimidine derivatives bearing aromatic sulfonamide moieties. These compounds have been characterized for their spectral data, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex molecular structures (Khashi, Davoodnia, & Chamani, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide revealed significant activity against various bacterial strains. This study underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, thereby inhibiting their growth .
Pharmacokinetics
The compound’s molecular weight of 27636g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500g/mol are generally well-absorbed and distributed in the body.
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBWQIDORXCLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


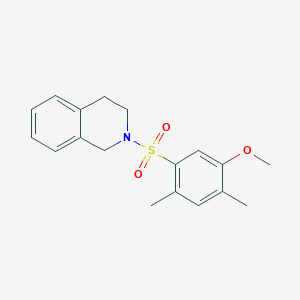
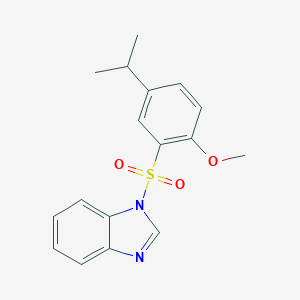
amine](/img/structure/B344678.png)

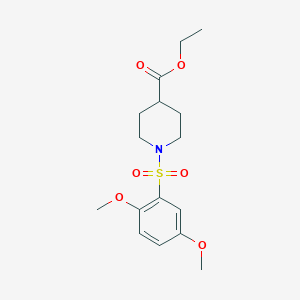
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)
![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
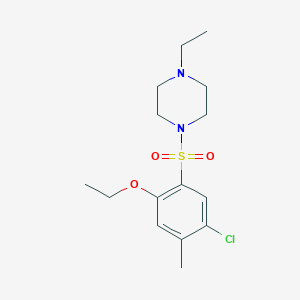
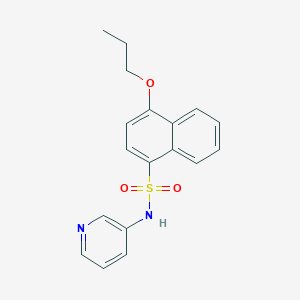
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)

